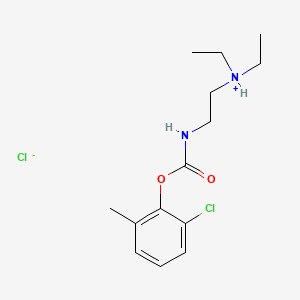
Phenocaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes both diethylamino and butylamino groups attached to a salicylate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride typically involves a multi-step process. The initial step often includes the formation of the salicylate backbone, followed by the introduction of the diethylamino and butylamino groups through nucleophilic substitution reactions. The reaction conditions generally require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is employed in the manufacture of specialty chemicals and as an additive in certain formulations.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride involves its interaction with specific molecular targets. The diethylamino and butylamino groups facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethyl 4-(methylamino)salicylate
- 2-(Diethylamino)ethyl 4-(ethylamino)salicylate
- 2-(Diethylamino)ethyl 4-(propylamino)salicylate
Uniqueness
Compared to similar compounds, 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride exhibits unique properties due to the presence of the butylamino group. This group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the compound’s specific molecular structure may confer distinct reactivity and stability, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
528-97-2 |
|---|---|
Formule moléculaire |
C17H29ClN2O3 |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 5-(butylamino)-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-10-18-14-8-9-16(20)15(13-14)17(21)22-12-11-19(5-2)6-3;/h8-9,13,18,20H,4-7,10-12H2,1-3H3;1H |
Clé InChI |
WZQHUXOIBFWXDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=C(C=C1)O)C(=O)OCCN(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)




![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)






